1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a methyloxolan group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-[(5-Methyloxolan-2-yl)methyl]-1H-imidazol-2-amine
- 1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
- 1-[(5-Methyloxolan-2-yl)methyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Comparison: 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to imidazole, pyrazole, and benzodiazepine derivatives. The triazole ring’s ability to participate in click chemistry makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-[(5-methyloxolan-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c1-6-2-3-7(13-6)4-12-5-8(9)10-11-12/h5-7H,2-4,9H2,1H3 |
InChI Key |
JOBMMMYXWWGUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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